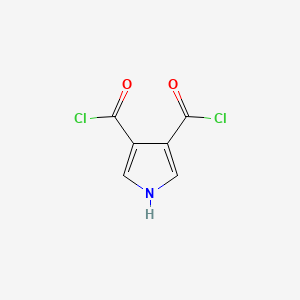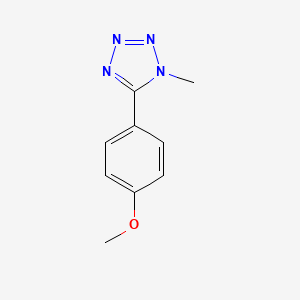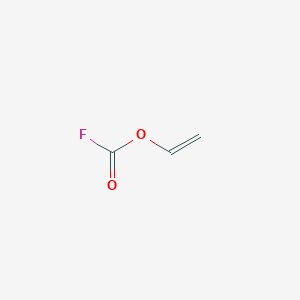
Benzenamine, 4-(dodecyloxy)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-(dodecyloxy)-3-methoxy- is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a dodecyloxy group at the 4-position and a methoxy group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(dodecyloxy)-3-methoxy- typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-3-methoxybenzenamine with dodecanol under basic conditions to introduce the dodecyloxy group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 4-(dodecyloxy)-3-methoxy- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-(dodecyloxy)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce primary amines.
Applications De Recherche Scientifique
Benzenamine, 4-(dodecyloxy)-3-methoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-(dodecyloxy)-3-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The dodecyloxy and methoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-methoxy-: Lacks the dodecyloxy group, resulting in different physical and chemical properties.
Benzenamine, 4-(dodecyloxy)-: Lacks the methoxy group, which affects its reactivity and applications.
Uniqueness
Benzenamine, 4-(dodecyloxy)-3-methoxy- is unique due to the presence of both dodecyloxy and methoxy groups, which confer distinct properties and potential applications. The combination of these substituents can enhance the compound’s solubility, stability, and reactivity, making it valuable for various research and industrial purposes.
Propriétés
Numéro CAS |
37778-59-9 |
|---|---|
Formule moléculaire |
C19H33NO2 |
Poids moléculaire |
307.5 g/mol |
Nom IUPAC |
4-dodecoxy-3-methoxyaniline |
InChI |
InChI=1S/C19H33NO2/c1-3-4-5-6-7-8-9-10-11-12-15-22-18-14-13-17(20)16-19(18)21-2/h13-14,16H,3-12,15,20H2,1-2H3 |
Clé InChI |
AGPUIMJLOUWVGJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C=C(C=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)






![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)

